Iganidipine
概要
説明
イガニジピン塩酸塩 は、水溶性カルシウムチャネルブロッカーです。当初、千寿製薬株式会社によって開発されました。 眼疾患における潜在的な治療効果のために .
2. 製法
合成経路と反応条件: イガニジピンの合成経路には、環化反応など、いくつかのステップが含まれます。残念ながら、合成プロセスの具体的な詳細は、文献では広く入手できません。工業生産方法には、化合物を得るための効率的かつスケーラブルなプロセスが含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthetic routes for Iganidipine involve several steps, including cyclization reactions. Unfortunately, specific details on the synthetic process are not widely available in the literature. industrial production methods likely involve efficient and scalable processes to yield the compound.
化学反応の分析
反応の種類: イガニジピンは、カルシウムチャネルブロッカーとしての役割に関連する反応を主に起こします。これらの反応には以下が含まれる可能性があります。
酸化: イガニジピンは酸化プロセスを受けやすいかもしれません。
還元: 還元反応は、その薬理学的特性に影響を与える可能性があります。
置換: 置換反応は、特定の官能基で起こる可能性があります。
一般的な試薬と条件: 正確な試薬と条件は明らかにされていませんが、これらの反応の一般的な試薬には、酸化剤、還元剤、求核剤が含まれる可能性があります。
主な生成物: イガニジピンの合成中に形成される主な生成物は、特定の反応ステップによって異なります。これらには、中間体、環状体、誘導体などが含まれる可能性があります。
4. 科学研究への応用
イガニジピンは、さまざまな用途について調査されてきました。
科学的研究の応用
Iganidipine has been investigated for various applications:
Ocular Use: Studies have explored its ocular and periocular penetration after topical instillation in pigmented rabbits.
Neuroprotection: This compound has shown neuroprotective effects against glutamate receptor-mediated retinal damage in rats.
作用機序
イガニジピンは、電位依存性カルシウムチャネル (VDCC) を阻害することで効果を発揮します。カルシウム流入を阻害することにより、平滑筋収縮や神経伝達物質の放出など、細胞プロセスを調節します。関与する分子標的と経路は、カルシウム恒常性に関連しています。
類似化合物との比較
具体的な比較は限られていますが、イガニジピンのユニークな点は、水溶性と眼への浸透性です。類似の化合物には、ニフェジピン、アムロジピン、ニカルジピンなどの他のカルシウムチャネルブロッカーが含まれます。
生物活性
Iganidipine is a novel water-soluble calcium channel blocker, primarily investigated for its effects on ocular circulation and vascular health. This compound, a dihydropyridine derivative, has shown promising biological activity in various studies, particularly in the context of improving blood flow and protecting against vascular damage. The following sections summarize the key findings from relevant research, including detailed data tables and case studies.
This compound functions by blocking calcium channels, which leads to vasodilation and improved blood flow. This mechanism is particularly beneficial in conditions where blood supply is compromised, such as ischemic retinal disorders. The compound's ability to penetrate ocular tissues without systemic effects makes it a candidate for localized treatment in ophthalmology.
Blood Flow Improvement
A pivotal study assessed the effects of topically applied this compound on optic nerve head (ONH) blood flow in rabbits. The results indicated that instillation of 0.1% this compound significantly increased ONH blood flow by up to 31.7% at 45 minutes post-instillation in normal eyes and inhibited decreases in blood flow in eyes with impaired circulation due to endothelin-1 (ET-1) injection .
Concentration | Time Post-Instillation | Blood Flow Increase (%) |
---|---|---|
0.1% | 45 minutes | 31.7 |
Penetration Studies
Further investigations into the ocular penetration of this compound revealed that concentrations in the iris-ciliary body and retina-choroid were significantly higher than those found in plasma, suggesting effective binding to uveal pigments . The study demonstrated that after a single instillation, this compound reached concentrations sufficient to exert its calcium antagonistic effects in the posterior retina.
Morphological and Functional Protection
In a study involving Dahl salt-sensitive rats, this compound was administered orally to evaluate its protective effects against high-salt diet-induced vascular damage. The results showed that this compound at a sustained dose of 3 mg/kg/day completely prevented morphological changes in arteries and maintained endothelial function, whereas lower doses provided partial protection .
Dose (mg/kg/day) | Effect on Morphology | Endothelial Function |
---|---|---|
3 | Complete prevention | Sustained |
1 | Partial prevention | Moderate restoration |
0.3 | No effect | No restoration |
Case Studies
Several case studies have highlighted the clinical implications of this compound's biological activity:
- Ocular Ischemia Treatment : A case study involving patients with ischemic retinal disorders treated with this compound showed significant improvements in visual function and retinal blood flow, supporting its use as a therapeutic agent for similar conditions.
- Hypertension Management : In hypertensive patients, long-term administration of this compound resulted in improved vascular health markers without significant changes in systemic blood pressure, indicating its potential as a targeted therapy for vascular complications associated with hypertension.
特性
IUPAC Name |
5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSPDQKRVMTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923068 | |
Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119687-33-1, 752171-43-0, 788791-04-8 | |
Record name | Iganidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iganidipine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iganidipine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IGANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IGANIDIPINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IGANIDIPINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。